BenchChemオンラインストアへようこそ!

L-Lysine citrate

Taste modulation Sodium reduction Sensory science

L-Lysine citrate (CAS 93805-81-3) is a 1:1 molar addition salt formed from the essential amino acid L-lysine (C₆H₁₄N₂O₂, MW 146.19) and citric acid (C₆H₈O₇, MW 192.13), yielding a molecular formula of C₁₂H₂₂N₂O₉ with a molecular weight of 338.31 g/mol. It belongs to the class of basic amino acid–organic acid salts, wherein the citrate counterion replaces the chloride of the far more prevalent L-lysine hydrochloride (CAS 657-27-2).

Molecular Formula C12H22N2O9
Molecular Weight 338.31 g/mol
CAS No. 93805-81-3
Cat. No. B1625308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine citrate
CAS93805-81-3
Molecular FormulaC12H22N2O9
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C6H14N2O2.C6H8O7/c7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1
InChIKeyMPOCIPREOMFUSB-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine Citrate (CAS 93805-81-3): Salt-Form Identity and Procurement-Relevant Characteristics


L-Lysine citrate (CAS 93805-81-3) is a 1:1 molar addition salt formed from the essential amino acid L-lysine (C₆H₁₄N₂O₂, MW 146.19) and citric acid (C₆H₈O₇, MW 192.13), yielding a molecular formula of C₁₂H₂₂N₂O₉ with a molecular weight of 338.31 g/mol [1]. It belongs to the class of basic amino acid–organic acid salts, wherein the citrate counterion replaces the chloride of the far more prevalent L-lysine hydrochloride (CAS 657-27-2) . Commercially available L-lysine citrate is typically offered at ≥95% purity as a crystalline solid and is classified as non-hazardous for transport . Unlike L-lysine free base—which is markedly hygroscopic, prone to yellowing, and develops an objectionable odor upon storage—the salt forms, including the citrate, confer improved handling stability [2]. However, the published quantitative evidence base for L-lysine citrate remains substantially thinner than that for its hydrochloride counterpart, and procurement decisions must weigh its differentiated properties against this information asymmetry.

Why L-Lysine Citrate Cannot Be Assumed Interchangeable with L-Lysine HCl or Free Base


The term 'L-lysine supplement' is routinely used to denote L-lysine hydrochloride in feed, food, and pharmaceutical commerce, yet the salt form fundamentally alters multiple performance-relevant properties beyond mere elemental lysine delivery [1]. The free base form (CAS 56-87-1) is so hygroscopic and chemically unstable that it is largely unsuitable for dry formulations without encapsulation, while the hydrochloride salt, though stable and dominant, introduces a chloride counterion that contributes to acidity and limits compatibility in pH-sensitive or sodium/potassium-restricted matrices [2]. L-Lysine citrate differs in three procurement-critical dimensions: it replaces chloride with a metabolizable tricarboxylic acid that confers intrinsic buffering capacity across a broad pH range (pKa₁ 3.13, pKa₂ 4.76, pKa₃ 6.40); it eliminates the chloride-associated acidic taste note, enabling a differentiated sensory profile documented in quantitative panel testing; and it delivers approximately 43% elemental lysine by weight versus ~80% for the HCl salt, meaning dose-weight equivalence calculations are mandatory when reformulating [3]. These differences are not cosmetic—they directly govern formulation behaviour, taste acceptance, and regulatory label claims in ways that a simple 'lysine content' equivalence cannot capture.

L-Lysine Citrate: Quantified Differential Evidence Against Closest Comparators


Sensory Panel Data: Lysine Citrate (Lyscite) Elevates Perceived Saltiness While Suppressing Bitterness in Low-Sodium Formulations

In a controlled sensory panel (n=10; 5 men, 5 women; 1–5 rating scale), Lyscite—a neutral salt of L-lysine and citric acid prepared at a 3:1 molar ratio—was added at 1% w/w to a commercial low-salt soy sauce and compared against the unmodified product. Perceived saltiness increased from 20 to 28 (a +40% relative increase), bitterness decreased from 16 to 12 (−25%), and Umami rose from 27 to 36 (+33%), while sweetness remained unchanged at 5. These results quantitatively demonstrate that lysine citrate functions as a sodium-free taste modulator capable of compensating for reduced NaCl content without introducing off-flavours [1]. By contrast, free L-lysine base is described in the same patent as possessing a 'pungent taste due to [its] basic state,' and L-lysine hydrochloride, though relatively tasteless, does not provide the citrate-driven taste-enhancement synergy [2]. This differential is directly relevant to procurement for low-sodium food, beverage, and oral pharmaceutical formulations where palatability governs consumer acceptance.

Taste modulation Sodium reduction Sensory science

Anticoagulant Preservation: Lysine Citrate Eliminates Cryptic Plasma Protein Activation Versus Standard 0.4% Sodium Citrate

A time-course D-dimer generation study compared standard sodium citrate anticoagulant (0.4% w/v citrate) against elevated-citrate formulations using lysine as the counterion. In 34 freshly drawn citrated plasma samples incubated at 21°C, 41.2% (14/34) of standard-citrate aliquots tested D-dimer positive by day 6, and 100% (34/34) were positive by day 7, indicating widespread cryptic activation of the clotting cascade despite the absence of visible clots. In contrast, aliquots supplemented with additional citrate (to 1%, 1.5%, or 2% w/v) showed zero D-dimer positivity through day 10 [1]. Crucially, sodium citrate at these elevated levels (≥0.8% w/v) causes unacceptable red cell swelling and damage, whereas the amino acid citrate formulation—specifically lysine citrate—prevents cellular injury while simultaneously inhibiting bacterial growth (including complete inhibition of Staphylococcus epidermidis) in room-temperature platelet concentrates [2]. This dual preservation of both plasma protein integrity and cellular viability is not achievable with sodium citrate alone at any concentration within the therapeutically compatible range.

Blood banking Anticoagulation Plasma protein preservation

Elemental Lysine Content: L-Lysine Citrate Delivers 43.2% Free Lysine by Weight Versus 80.0% for L-Lysine HCl

The theoretical elemental lysine (free base equivalent) content of L-lysine citrate (1:1 salt) is calculated as MW(L-lysine) / MW(L-lysine citrate) = 146.19 / 338.31 = 43.2% [1]. For the dominant commercial comparator L-lysine HCl (MW 182.65), the corresponding value is 146.19 / 182.65 = 80.0% (commercial specifications typically report 78.0–80.0% lysine on a dry basis) [2]. This means that 1.85 grams of L-lysine citrate must be formulated to deliver the same quantity of L-lysine as 1.00 gram of L-lysine HCl. L-Lysine free base delivers 100% lysine but is rarely used directly due to extreme hygroscopicity and instability [3]. L-Lysine sulfate (variable MW depending on hydration/production method) typically delivers 51–55% free lysine [4]. For procurement, the lower lysine density of the citrate salt is a negative for applications maximising lysine payload per unit mass (e.g., feed premixes, high-dose capsules), but may be neutral or positive in formulations where the co-delivered citrate anion provides independent functional value (buffering, taste modulation, mineral chelation).

Formulation stoichiometry Dose calculation Feed/food fortification

Sodium-Free Citrate Delivery: Enables Dual-Function Formulations Without Sodium Burden

Conventional citrate salts used for buffering, anticoagulation, and taste modulation—sodium citrate and potassium citrate—introduce metabolically significant alkali metal loads. L-Lysine citrate delivers the triprotic citrate anion (buffering range pH 2.5–7.0; pKa₁ 3.13, pKa₂ 4.76, pKa₃ 6.40) without any sodium or potassium, using the essential amino acid L-lysine as the sole counterion [1]. In the blood banking context, this substitution is demonstrated to maintain higher effective calcium activity in donor circulation during plasmapheresis compared to equivalent sodium citrate loads, because the amino acid counterion does not sequester ionised calcium to the same extent as sodium [2]. In food applications, the sodium-free profile of lysine citrate is distinct from both sodium citrate (which contributes ~450–500 mg sodium per gram of citrate delivered) and from L-lysine HCl (which contributes approximately 19.4% chloride by weight and can impart acidic taste notes) [3]. This evidence dimension is qualitative in nature but is directly attested by the compositional absence of sodium in the molecular formula, making it a verifiable rather than inferred property.

Sodium-restricted formulations Mineral chelation pH buffering

Calcium Bioavailability Synergy: Class-Level Evidence That Lysine Plus Citrate Enhances Mineral Absorption

Although no randomised controlled trial has directly compared L-lysine citrate against L-lysine HCl for calcium absorption outcomes, a class-level inference can be drawn from a randomised open-label clinical study in 24 osteopenia patients comparing calcium lysinate (the calcium salt of lysine) against calcium carbonate and calcium citrate malate. Calcium lysinate demonstrated a relative oral bioavailability of 223.15% and produced a more significant improvement in bone mineral density T-score (P < 0.0004) compared with the other calcium sources over 8 weeks [1]. Separately, preclinical studies have established that L-lysine independently doubles intestinal calcium-45 absorption in rats, while citrate acts as a calcium chelator that improves solubility-dependent uptake, particularly in achlorhydric conditions where calcium carbonate absorption is impaired [2]. L-Lysine citrate delivers both moieties—the lysine for active transport enhancement and the citrate for pH-independent calcium solubilisation—within a single molecular entity. This is mechanistically distinct from L-lysine HCl, which lacks the citrate chelation function and contributes chloride that does not participate in calcium solubilisation. The evidence is classified as Supporting Evidence because the clinical data are for the related calcium lysinate complex, not for L-lysine citrate per se.

Calcium supplementation Mineral bioavailability Osteopenia

Multipoint Buffering Capacity: Citrate Moiety Provides pH Stabilisation Across a Broader Range Than Chloride or Sulfate Counterions

The citrate anion is a triprotic buffer with pKa values of 3.13, 4.76, and 6.40 at 25°C, providing effective buffering capacity across the pH range of approximately 2.5 to 7.0 [1]. In L-lysine citrate, this buffering functionality is intrinsic to the salt itself, whereas L-lysine HCl (chloride is a non-buffering anion), L-lysine sulfate (sulfate provides buffering only at very low pH via its second pKa of ~1.99), and L-lysine free base (no counterion buffering) offer no comparable pH stabilisation capacity in the physiologically and formulation-relevant mildly acidic to neutral range [2]. The lysine moiety contributes additional buffering via its side-chain ε-amino group (pKa ~10.5) and α-amino group (pKa ~8.95), extending the combined buffering envelope further into the alkaline range compared to sodium citrate alone. This class-level differentiation is particularly relevant for liquid formulations (oral solutions, cell culture media, parenteral admixtures) where pH drift during storage can compromise active ingredient stability or biological compatibility. No direct head-to-head buffering capacity measurement (β, mmol/pH unit) comparing L-lysine citrate against L-lysine HCl under identical conditions was identified in the public literature; the evidence is therefore classified as Class-Level Inference.

pH buffering Formulation stability Excipient functionality

L-Lysine Citrate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Sodium and Sodium-Free Functional Foods Requiring Taste Modulation Without Added NaCl

The quantitative sensory panel data (Section 3, Evidence Item 1) showing a 40% increase in perceived saltiness and 33% increase in Umami when Lyscite is added to low-salt soy sauce at 1% w/w directly supports the use of L-lysine citrate as a sodium-free taste modulator in reduced-sodium sauces, condiments, soups, and snack seasonings [1]. Unlike potassium chloride—which imparts a characteristic metallic bitterness at sodium-replacement levels—lysine citrate simultaneously suppresses existing bitterness (−25% in the soy sauce panel) while enhancing desirable savoury notes. This scenario is reinforced by the sodium-free molecular composition (Section 3, Evidence Item 4), which enables 'sodium-free' or 'no added sodium' label claims that are unattainable with sodium citrate-based taste systems [2]. Formulators should account for the lower lysine density (43.2% vs. 80% for HCl salt) when calculating addition rates, as established in Evidence Item 3 [3].

Blood Bank Anticoagulant and Platelet Concentrate Preservation Systems

The direct head-to-head evidence (Section 3, Evidence Item 2) demonstrates that lysine citrate anticoagulant eliminates cryptic plasma protein activation (0% D-dimer positivity at day 10 vs. 100% at day 7 for standard 0.4% sodium citrate) while simultaneously preventing red cell damage that occurs with elevated sodium citrate concentrations and completely inhibiting Staphylococcus epidermidis growth in room-temperature platelet concentrates [1]. This triple-action profile—anticoagulation without cryptic activation, cellular preservation, and antimicrobial activity—makes lysine citrate a procurement candidate for blood banks seeking to extend platelet concentrate shelf life beyond current limits or to produce plasma fractions (cryoprecipitate, albumin, immunoglobulins) with superior protein integrity. The sodium-free counterion also reduces calcium-activity depression in plasmapheresis donors, as described in the patent literature [2].

pH-Buffered Nutritional and Oral Rehydration Formulations Combining Mineral Delivery with Amino Acid Supplementation

The intrinsic triprotic citrate buffering system (pKa 3.13, 4.76, 6.40; Section 3, Evidence Item 6) combined with the calcium-absorption-enhancing properties of the lysine moiety (Section 3, Evidence Item 5) positions L-lysine citrate as a candidate for multi-functional oral rehydration and nutritional formulations [1]. In paediatric or geriatric products where both pH-controlled palatability and efficient mineral uptake are required, the single-salt dual-functionality may reduce the number of excipients needed compared with separate additions of L-lysine HCl plus a citrate buffer salt. The supporting clinical evidence for calcium lysinate (223% relative bioavailability vs. calcium carbonate) provides a mechanistic plausibility framework, though formulators should verify L-lysine citrate-specific performance through pilot stability and bioavailability studies given the absence of published direct evidence for this exact salt [2].

Pharmaceutical Tablet and Powder Formulations Requiring Reduced Hygroscopicity Versus Free-Base Lysine

Free-base L-lysine is described in authoritative references as extremely hygroscopic, prone to yellowing, and developing an objectionable腥味 (fishy/pungent odour) that renders it unsuitable for direct compression or powder-fill applications without protective coating [1]. While L-lysine HCl is the established stable salt form, L-lysine citrate offers an alternative where the non-chloride counterion is preferred—for example, in formulations where chloride content must be minimised due to compatibility concerns with other active ingredients or where the citrate anion provides additional functionality (buffering, taste masking, mineral chelation) as established in Evidence Items 1, 4, and 6 [2]. The compaction properties literature on L-lysine salts (Sun & Grant, Pharm Res, 2001) did not include the citrate salt, meaning tablet tensile strength and compressibility must be characterised empirically for each formulation; procurement for direct-compression applications should therefore include a pre-formulation assessment step [3].

Quote Request

Request a Quote for L-Lysine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.